molecular formula C15H13FN2O3 B5368662 N-1,3-benzodioxol-5-yl-N'-(5-fluoro-2-methylphenyl)urea

N-1,3-benzodioxol-5-yl-N'-(5-fluoro-2-methylphenyl)urea

Cat. No. B5368662
M. Wt: 288.27 g/mol
InChI Key: GUQQMHUHQIDULD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-N'-(5-fluoro-2-methylphenyl)urea, also known as BDB-F, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. BDB-F is a derivative of the phenylurea class of compounds and has a unique chemical structure that makes it an attractive target for research.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-N'-(5-fluoro-2-methylphenyl)urea is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, this compound has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer and anti-inflammatory activity, this compound has been shown to have antioxidant properties and to modulate the activity of certain ion channels in the brain. Additionally, this compound has been shown to have a positive effect on cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-1,3-benzodioxol-5-yl-N'-(5-fluoro-2-methylphenyl)urea for lab experiments is its potency and selectivity, which makes it an attractive target for drug discovery and development. Additionally, this compound has a unique chemical structure that may allow for the development of novel derivatives with improved properties. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are numerous potential future directions for research on N-1,3-benzodioxol-5-yl-N'-(5-fluoro-2-methylphenyl)urea. One area of interest is the development of novel derivatives with improved potency and selectivity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to investigate its potential therapeutic applications in various disease states. Finally, the development of new methods for synthesizing this compound and related compounds may allow for more efficient and cost-effective production.

Synthesis Methods

The synthesis of N-1,3-benzodioxol-5-yl-N'-(5-fluoro-2-methylphenyl)urea involves the reaction of 5-fluoro-2-methylphenyl isocyanate with 1,3-benzodioxole-5-carboxylic acid in the presence of a base such as triethylamine. The resulting compound is then treated with an amine such as methylamine to yield this compound.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-N'-(5-fluoro-2-methylphenyl)urea has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is in the field of medicinal chemistry, where this compound has been shown to have potent anti-cancer activity against a variety of cancer cell lines. Additionally, this compound has been investigated for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(5-fluoro-2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c1-9-2-3-10(16)6-12(9)18-15(19)17-11-4-5-13-14(7-11)21-8-20-13/h2-7H,8H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQQMHUHQIDULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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